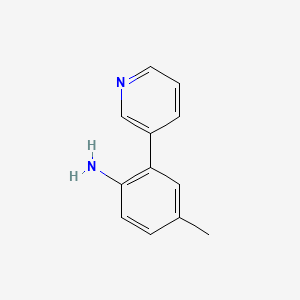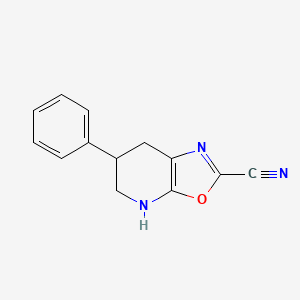
4-Methyl-2-(pyridin-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(pyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with a methyl group and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-3-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the direct amination of pyridine derivatives using cupric acetate as a catalyst . This approach allows for the selective amination of β-C(sp2)–H bonds in benzamide derivatives, resulting in moderate to good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki-Miyaura coupling reaction is often employed in industrial settings due to its scalability and efficiency.
化学反応の分析
Types of Reactions
4-Methyl-2-(pyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
4-Methyl-2-(pyridin-3-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 4-Methyl-2-(pyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, facilitating various catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)aniline: Similar structure but with the pyridine ring attached at a different position.
4-Methyl-3-(pyridin-2-yl)aniline: Another isomer with the methyl group and pyridine ring in different positions.
N-(4-Methyl-3-(pyridin-2-yl)pyrimidin-2-yl)aniline: A compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-Methyl-2-(pyridin-3-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in synthesis and research.
特性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
4-methyl-2-pyridin-3-ylaniline |
InChI |
InChI=1S/C12H12N2/c1-9-4-5-12(13)11(7-9)10-3-2-6-14-8-10/h2-8H,13H2,1H3 |
InChIキー |
RNDMLVAPZSGYJS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14121584.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121596.png)

![2-[(2-fluoro-6-nitro-phenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14121601.png)
![S-[[(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl] furan-2-carbothioate](/img/structure/B14121604.png)
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121611.png)
![4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14121619.png)
![6-tert-butyl-3-chloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B14121623.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B14121636.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121654.png)
![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14121668.png)
